molecular formula C8H7FN2O B11758104 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11758104
M. Wt: 166.15 g/mol
InChI Key: SHNKJSCBKIFYSB-UHFFFAOYSA-N
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Description

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure enhances its chemical properties, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often involve the use of tert-butylcarbonate groups and smooth base-mediated conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The scalability of these methods ensures the compound’s availability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the electronic properties of the compound.

    Substitution: Commonly involves halogenation or alkylation to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Scientific Research Applications

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. These modifications make it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3

InChI Key

SHNKJSCBKIFYSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1F)C=CN2

Origin of Product

United States

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